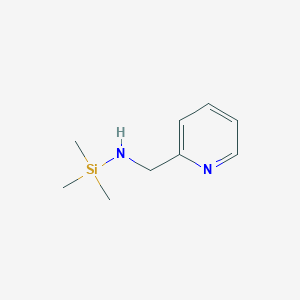
1-pyridin-2-yl-N-trimethylsilylmethanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-pyridin-2-yl-N-trimethylsilylmethanamine is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is also known as P2TMS and has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
Mechanism Of Action
The mechanism of action of P2TMS involves the reversible inhibition of MAO-A. This enzyme is responsible for the breakdown of neurotransmitters in the brain. Inhibition of MAO-A leads to an increase in the levels of neurotransmitters, which can have therapeutic effects. P2TMS binds to the active site of the enzyme and prevents it from metabolizing neurotransmitters.
Biochemical And Physiological Effects
P2TMS has been shown to have potent inhibitory effects on MAO-A. This inhibition can lead to an increase in the levels of neurotransmitters such as serotonin, dopamine, and norepinephrine. These neurotransmitters are involved in the regulation of mood, behavior, and cognition. P2TMS has also been shown to have antioxidant properties, which can protect cells from oxidative stress.
Advantages And Limitations For Lab Experiments
P2TMS is a potent inhibitor of MAO-A and can be used in laboratory experiments to study the role of this enzyme in the metabolism of neurotransmitters. It is also a relatively stable compound and can be easily synthesized in large quantities. However, P2TMS has some limitations for lab experiments. It is a highly reactive compound and can react with other chemicals in the lab, which can affect the results of experiments. It is also a toxic compound and should be handled with care.
Future Directions
There are several future directions for research on P2TMS. One area of research is the development of more potent and selective MAO-A inhibitors. Another area of research is the study of the pharmacokinetics and pharmacodynamics of P2TMS in animal models and humans. This will help to determine the optimal dosing and administration of P2TMS for therapeutic use. Additionally, the antioxidant properties of P2TMS can be further studied for their potential applications in the treatment of oxidative stress-related diseases.
Conclusion:
In conclusion, P2TMS is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicinal chemistry. It is a potent inhibitor of MAO-A and has been shown to have therapeutic effects in the treatment of depression, anxiety, and other neurological disorders. The synthesis of P2TMS is a straightforward process and can be easily scaled up for large-scale production. Future research on P2TMS can lead to the development of more potent and selective MAO-A inhibitors and the study of its potential applications in the treatment of oxidative stress-related diseases.
Synthesis Methods
The synthesis of P2TMS involves the reaction of 2-chloropyridine with trimethylsilylmethylamine in the presence of a base such as potassium carbonate. The reaction takes place at room temperature and the product is obtained in good yield. The synthesis of P2TMS is a straightforward process and can be easily scaled up for large-scale production.
Scientific Research Applications
P2TMS has been studied for its potential applications in the field of medicinal chemistry. It has been shown to be a potent inhibitor of the enzyme monoamine oxidase A (MAO-A), which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine. Inhibition of MAO-A can lead to an increase in the levels of these neurotransmitters, which can have therapeutic effects in the treatment of depression, anxiety, and other neurological disorders.
properties
CAS RN |
135732-82-0 |
|---|---|
Product Name |
1-pyridin-2-yl-N-trimethylsilylmethanamine |
Molecular Formula |
C9H16N2Si |
Molecular Weight |
180.32 g/mol |
IUPAC Name |
1-pyridin-2-yl-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C9H16N2Si/c1-12(2,3)11-8-9-6-4-5-7-10-9/h4-7,11H,8H2,1-3H3 |
InChI Key |
FHUQMMKVKHWJHF-UHFFFAOYSA-N |
SMILES |
C[Si](C)(C)NCC1=CC=CC=N1 |
Canonical SMILES |
C[Si](C)(C)NCC1=CC=CC=N1 |
synonyms |
2-Pyridinemethanamine,N-(trimethylsilyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



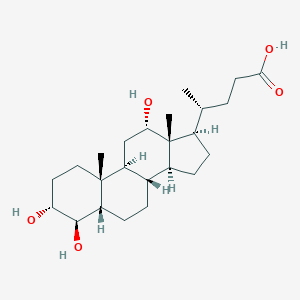
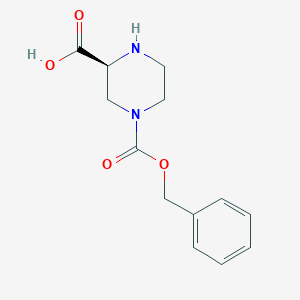
![Pyrazolo[1,5-a]pyridin-3-amine](/img/structure/B165781.png)
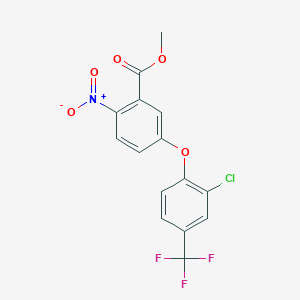
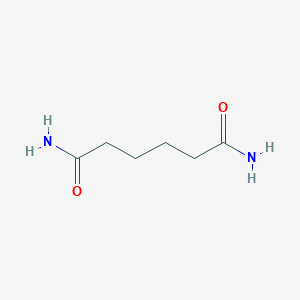
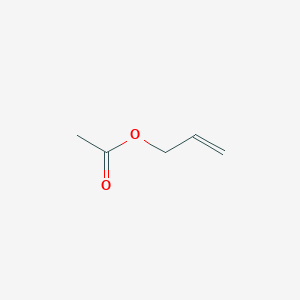
![[(E)-1-(2,6,6-trimethylcyclohexen-1-yl)pent-1-en-3-yl] acetate](/img/structure/B165788.png)
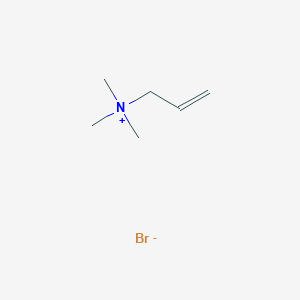
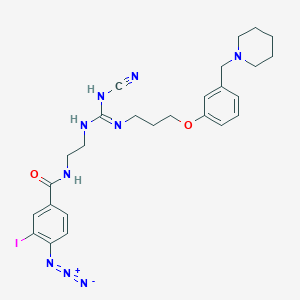
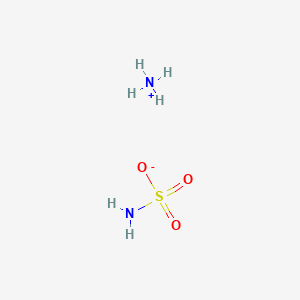
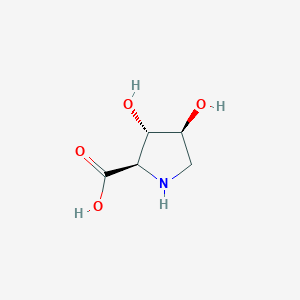

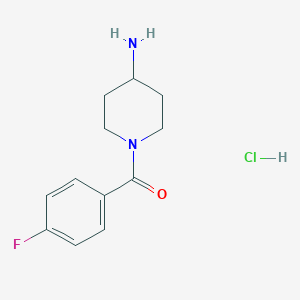
![2-[[6-Amino-2-[[2-[(2-amino-3-methylbutanoyl)amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]acetic acid](/img/structure/B165805.png)